3-(Azetidin-3-yl)benzonitrile
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Overview
Description
3-(Azetidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H10N2. It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and electrocatalytic methods can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(Azetidin-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and polymers
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-(Azetidin-3-yl)benzonitrile hydrochloride
- 1-Benzylazetidin-3-ol
- 3-Iodoazetidine
Comparison: this compound is unique due to its combination of the azetidine ring and benzonitrile group, which imparts distinct reactivity and stability compared to other azetidine derivatives. Its structural features make it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(azetidin-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBGJYQSWVWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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